molecular formula C19H18N4O B11126157 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide

Cat. No.: B11126157
M. Wt: 318.4 g/mol
InChI Key: MQRDXQGGSVTDDX-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a complex organic compound that features both benzimidazole and indole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring . The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The final step involves coupling the benzimidazole and indole derivatives through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds often employs automated synthesis techniques and high-throughput screening to optimize yields and purity. The use of continuous flow reactors and microwave-assisted synthesis can significantly enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols .

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. The indole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality enhances its potential biological activity and makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methylindole-6-carboxamide

InChI

InChI=1S/C19H18N4O/c1-23-11-9-13-6-7-14(12-17(13)23)19(24)20-10-8-18-21-15-4-2-3-5-16(15)22-18/h2-7,9,11-12H,8,10H2,1H3,(H,20,24)(H,21,22)

InChI Key

MQRDXQGGSVTDDX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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